Product packaging for Bab benzomorphan(Cat. No.:CAS No. 88467-32-7)

Bab benzomorphan

Cat. No.: B1229870
CAS No.: 88467-32-7
M. Wt: 457.4 g/mol
InChI Key: YMQJITXAROYXIT-XTZPKPCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bab Benzomorphan features the versatile benzomorphan scaffold, a privileged structure in medicinal chemistry for probing diverse biological targets. This compound is supplied exclusively for non-clinical research applications. Research into benzomorphan derivatives has highlighted their significant value as tools for investigating the N-Methyl-D-Aspartate (NMDA) receptor-channel complex, where specific stereoisomers act as antagonists . Studies show that the absolute stereochemistry of the benzomorphan core is critically important for differentiating activity at various receptors, allowing researchers to explore selective mechanisms of action . Furthermore, this chemical class demonstrates activity as use-dependent sodium channel blockers, providing a potential pathway for research in neuroprotection and stroke . The benzomorphan skeleton is also a key template for studying interactions with sigma receptors (σ1R and σ2R) and kappa opioid receptors (KOR) . The structural features of the scaffold—including the nature of the N-substituent, the position of the aromatic hydroxy group, and the overall molecular topology—are pivotal in directing compounds toward these specific targets, making it an invaluable tool for establishing structure-activity relationships (SAR) . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29BrN2O2 B1229870 Bab benzomorphan CAS No. 88467-32-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88467-32-7

Molecular Formula

C24H29BrN2O2

Molecular Weight

457.4 g/mol

IUPAC Name

2-bromo-N-[4-[2-[(1R,9R,13R)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl]ethyl]phenyl]acetamide

InChI

InChI=1S/C24H29BrN2O2/c1-16-22-13-18-5-8-20(28)14-21(18)24(16,2)10-12-27(22)11-9-17-3-6-19(7-4-17)26-23(29)15-25/h3-8,14,16,22,28H,9-13,15H2,1-2H3,(H,26,29)/t16-,22+,24+/m0/s1

InChI Key

YMQJITXAROYXIT-XTZPKPCCSA-N

SMILES

CC1C2CC3=C(C1(CCN2CCC4=CC=C(C=C4)NC(=O)CBr)C)C=C(C=C3)O

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CCC4=CC=C(C=C4)NC(=O)CBr)C)C=C(C=C3)O

Canonical SMILES

CC1C2CC3=C(C1(CCN2CCC4=CC=C(C=C4)NC(=O)CBr)C)C=C(C=C3)O

Synonyms

2-(2-(4-bromoacetamidophenyl)ethyl)-5,9 alpha-dimethyl-2'-hydroxy-6,7-benzomorphan
BAB benzomorphan

Origin of Product

United States

Synthetic Methodologies for Benzomorphan Core and Analogues

Classical and Established Synthetic Routes to the Benzomorphan (B1203429) Skeleton

The foundational methods for constructing the benzomorphan core are primarily centered around the formation of the bridged ring system from pre-existing carbocyclic or heterocyclic structures.

One of the earliest and most established routes to the benzomorphan ring system utilizes substituted tetralone derivatives as key intermediates. uni-tuebingen.de This approach, often referred to as the tetralone route, was pioneered in 1947 by J.A. Baltrop. uni-tuebingen.de The general strategy involves the alkylation of a tetralone with a suitable amino-containing side chain, followed by intramolecular cyclization.

In a foundational example, a methyl-substituted tetralone was alkylated using 2-chloroethyl-N,N-diethylamine. uni-tuebingen.de Subsequent bromination at the alpha-position to the keto group, followed by treatment with a base, induced an intramolecular alkylation of the tertiary amine, forming a quaternary salt and thus constructing the benzomorphan framework. uni-tuebingen.de Although effective in establishing the core structure, this initial synthesis was characterized by low yields. uni-tuebingen.de

Later adaptations of this route were employed to synthesize the parent N-methylbenzomorphan. uni-tuebingen.de A notable synthesis started from 4-phenylcyclohexanone, which was converted to 5-phenylcaprolactam via a Beckmann-type rearrangement of its oxime. uni-tuebingen.de Hydrolysis of the lactam, followed by methylation of the resulting amino group and cyclization using polyphosphoric acid, yielded the key aminoketone intermediate. uni-tuebingen.de Bromination and subsequent base-induced cyclization completed the synthesis. uni-tuebingen.de

The regioselectivity of the cyclization is a critical aspect of this strategy. Studies on γ-aryl-β-benzoylamido acids with substituents on the aryl ring have shown that Lewis acid-promoted Friedel-Crafts-type cyclizations can proceed with high regioselectivity, preferentially forming 3-amino-6,7-dihydroxy-1-tetralone derivatives. researchgate.net This selectivity can be manipulated by using blocking groups to direct the cyclization to other positions. researchgate.net For instance, the synthesis of 2,9β-Dimethyl-2'-hydroxy-6,7-benzomorphan has been achieved from m-methoxyphenylacetone or m-methoxyphenylacetonitrile via a bromo-α-tetralone intermediate. nih.gov

Starting MaterialKey IntermediateProductReference
Methyl-substituted tetraloneα-bromo aminoketoneQuaternary benzomorphan salt uni-tuebingen.de
4-phenylcyclohexanoneAminoketone from 5-phenylcaprolactamN-methylbenzomorphan uni-tuebingen.de
m-methoxyphenylacetoneBromo-α-tetralone2,9β-Dimethyl-2'-hydroxy-6,7-benzomorphan nih.gov

An alternative classical approach to the benzomorphan scaffold involves the cyclization of appropriately substituted tetrahydropyridine (B1245486) intermediates. A key reaction in this category is the Grewe-type cyclization, which has been extensively used to prepare a wide variety of benzomorphan derivatives. d-nb.info This method typically involves the acid-catalyzed cyclization of a 4-benzyl-tetrahydropyridine derivative.

A three-step synthesis of (±)-metazocine and (±)-phenazocine starting from 3,4-lutidine highlights this approach. researchgate.net The key step is a Lewis acid-promoted lithiation and subsequent electrophilic substitution of an N-alkyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine. researchgate.net The Stevens rearrangement has also been utilized in the synthesis of benzomorphans, demonstrating another pathway involving tetrahydropyridine precursors. researchgate.net

Furthermore, syntheses based on the acid-catalyzed cyclization of 4-benzyl-2-cyanopiperidines have been reported. researchgate.net These cyanopiperidines are typically prepared from 2-aryl-4-piperidones. researchgate.net An efficient method for creating 7,8-benzomorphans with various substituents at the C5 position relies on the acid-catalyzed intramolecular cyclization of N-protected 4,4-disubstituted 1,4-dihydropyridines. researchgate.net

Precursor TypeKey ReactionResulting ScaffoldReference
N-alkyl-3,4-dimethyl-1,2,5,6-tetrahydropyridineLewis acid promoted lithiation/electrophilic substitution(±)-Metazocine, (±)-Phenazocine researchgate.net
4-benzyl-tetrahydropyridineGrewe-type cyclizationBenzomorphan core d-nb.info
4-benzyl-2-cyanopiperidineAcid-catalyzed cyclization7,8-Benzomorphans researchgate.net
N-protected 4,4-disubstituted 1,4-dihydropyridinesAcid-catalyzed intramolecular cyclization5-Substituted 7,8-Benzomorphans researchgate.net

Modern and Advanced Synthetic Strategies for Benzomorphan Scaffolds

Contemporary synthetic chemistry has introduced powerful new methods for the construction of complex molecular architectures like the benzomorphan scaffold, offering improvements in efficiency, modularity, and stereocontrol.

A significant modern advancement in benzomorphan synthesis is the application of the intramolecular Buchwald–Hartwig arylation. d-nb.infouni-tuebingen.de This palladium-catalyzed cross-coupling reaction provides a convergent and modular approach to the bridged scaffold by forming a key carbon-nitrogen bond in the cyclization step. d-nb.infoub.edu The strategy typically involves the intramolecular α-arylation of piperidone derivatives. acs.org

This method has proven versatile, enabling the synthesis of various benzomorphan analogues. d-nb.info For example, it has been successfully used to prepare homobenzomorphan analogues, which are key intermediates for certain analgesic compounds. d-nb.info The reaction precursors are often functionalized amination reagents and aryl iodides, which undergo a cascade reaction involving a Buchwald-Hartwig amination followed by an intramolecular α-arylation. ub.edu This approach offers a distinct advantage over classical methods by relying on simpler, more accessible substrates. ub.edu

Reaction TypeSubstrateCatalyst SystemProductReference
Intramolecular α-arylationFunctionalized piperidonePalladium catalystBenzomorphan scaffold d-nb.infoacs.org
Amination/α-arylation cascadeAryl iodide and amination reagentPalladium catalystBridged benzomorphan scaffold ub.edu

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Several advanced strategies have been developed for the stereoselective synthesis of benzomorphan enantiomers.

One successful approach employs chiral auxiliaries to direct the stereochemical outcome of key reactions. For instance, perpivaloylated galactose has been used as a chiral auxiliary in the cyclization of benzyl-substituted N-galactosyl didehydropiperidinones. nih.gov This auxiliary controls both the regio- and stereoselectivity of the annulation, leading to highly substituted benzomorphan derivatives. researchgate.netnih.gov

Another powerful technique is the use of enantioselective phase-transfer catalysis. This has been applied to the alkylation of 1-methyl-7-methoxy-2-tetralone, a key step in an efficient route to dezocine. beilstein-journals.org By using quaternary ammonium (B1175870) salts derived from cinchonidine (B190817) as catalysts, the enantioselective synthesis of the (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone intermediate was achieved with good yield and enantiomeric excess. beilstein-journals.org

Furthermore, general asymmetric syntheses of benzomorphans have been developed via the enantioselective hydrogenation of precursor molecules. acs.org These methods are crucial for accessing specific enantiomers that often exhibit distinct pharmacological profiles. nih.gov

MethodKey FeatureExample ApplicationReference
Chiral AuxiliaryUse of perpivaloylated galactoseStereoselective cyclization of N-galactosyl didehydropiperidinones researchgate.netnih.gov
Phase-Transfer CatalysisEnantioselective alkylation using cinchona alkaloid-derived catalystsSynthesis of a key intermediate for dezocine beilstein-journals.org
Asymmetric HydrogenationEnantioselective reduction of a prochiral precursorGeneral synthesis of benzomorphan and morphinan (B1239233) enantiomers acs.org

Functional Group Interconversions and Derivatization Methods

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the manipulation of chemical functionalities within a molecule without altering the core carbon skeleton. ias.ac.inpharmacy180.com In the context of benzomorphan chemistry, FGI and other derivatization methods are crucial for exploring structure-activity relationships by modifying peripheral functional groups. nih.gov

The ability to interconvert functional groups is essential when a desired group cannot be introduced directly or when it is incompatible with preceding reaction conditions. ias.ac.in For example, an amino group might be introduced via the reduction of a nitro group, a common FGI transformation. ias.ac.in Alcohols and carboxylic acids are particularly versatile functional groups that can be converted into a wide array of other functionalities. ias.ac.in

In the benzomorphan series, derivatization often focuses on the N-substituent and the phenolic hydroxyl group on the aromatic ring, as modifications at these positions can significantly impact biological activity. nih.gov For example, a series of stereoisomeric 6,7-benzomorphan derivatives with modified N-substituents were synthesized to probe their activity as antagonists of the NMDA receptor. nih.gov It was found that shifting the hydroxyl group from the 2'-position to the 3'-position markedly increased affinity for the NMDA receptor while reducing affinity for the µ-opioid receptor. nih.gov Such studies rely on robust methods for functional group manipulation on the benzomorphan scaffold.

Modifications at the Basic Nitrogen Atom

The substituent at the basic nitrogen atom of the benzomorphan skeleton is a primary determinant of its pharmacological activity and receptor selectivity. nih.govresearchgate.net Consequently, a vast number of analogues have been synthesized by modifying this position. The process often begins with an N-norbenzomorphan derivative, which serves as a versatile intermediate for the introduction of various N-substituents. researchgate.netresearchgate.net N-demethylation of existing N-methyl benzomorphans is a common method to obtain this crucial precursor. acs.org

Alkylation of the secondary amine of the nor-compound is the most direct method for introducing new functional groups. mdpi.com For example, reacting the nor-derivative with various substituted N-phenethyl bromides in the presence of a base like sodium bicarbonate results in the desired N-substituted analogues. mdpi.com This approach has been used to synthesize a wide array of derivatives, including those with simple alkyl chains (from methyl to decyl), cyanoalkyl groups, and N-allyl substituents. mdpi.com

More complex substituents have also been introduced to probe interactions with receptor binding pockets. This includes the synthesis of compounds bearing an N-phenylpropanamide moiety, such as the ligand LP1, which displayed high affinity for the mu-opioid receptor (MOR) and good affinity for the delta-opioid receptor (DOR). researchgate.net Further modifications to this N-phenylpropanamide substituent, such as alkylation of the phenyl ring, have been shown to modulate activity, leading to biased MOR agonists. nih.govacs.org The stereochemistry of the N-substituent also plays a pivotal role; the individual diastereoisomers of ligands like LP2, which has a stereocenter in its N-substituent, exhibit distinct pharmacological profiles. unife.it The introduction of different functional groups, such as hydroxyl or methoxyl groups on the N-substituent, has been explored to optimize interactions through hydrogen bonding. unife.it

Parent CompoundN-SubstituentKey Research FindingReference
(-)-cis-N-normetazocineN-phenylpropanamide (yielding LP1)Displayed high mu-opioid receptor (MOR) affinity (Ki=0.83 nM) and good delta-opioid receptor (DOR) affinity (Ki=29 nM). researchgate.net
LP1Alkylated N-phenylpropanamideResulted in biased MOR agonists, stimulating ERK1,2 activity. nih.govacs.org
(-)-2',10-dihydroxy-5,9-dimethyl-6,7-benzomorphanN-phenethylSubstituents on the aromatic ring of the N-phenethyl group can significantly modify potency and efficacy. mdpi.com
(-)-cis-N-normetazocineN-(2-methoxy-2-phenylethyl) (yielding LP2)The stereochemistry at the N-substituent was critical, with the 2S-diastereomer showing higher antinociceptive potency. unife.it
5-(3-hydroxyphenyl)morphanp-Nitro-N-phenethylThe para-nitro substituent converted the compound from a MOR agonist to an antagonist. nih.gov

Manipulation of Phenolic Hydroxyl Groups and Aromatic Substituents

The phenolic hydroxyl group on the aromatic ring of the benzomorphan scaffold is another critical feature for its biological activity, often considered to mimic the tyramine (B21549) moiety of opioid peptides. researchgate.netaneskey.com Modification of this group is a common strategy to alter a compound's properties, including metabolic stability and receptor affinity. nih.govnih.gov

A primary modification involves the conversion of the hydroxyl group into an ether, most commonly a methoxy (B1213986) group. aneskey.com This change can significantly impact potency. aneskey.com For instance, in the synthesis of certain 5,9,9-trimethyl-6,7-benzomorphan derivatives, a 3-methoxy-substituted benzyl (B1604629) cyanide is used as a starting material, with the methoxy group being cleaved later in the synthesis using agents like hydrobromic acid (HBr) to yield the final phenolic compound. researchgate.net Conversely, the phenolic group can be protected or permanently replaced. Treatment with 5-chloro-1-phenyl-1H-tetrazole followed by hydrogenation is a method used to completely remove the phenolic hydroxyl group. researchgate.net

Bioisosteric replacement of the phenolic hydroxyl group with other functionalities has also been explored. nih.gov In one study, the hydroxyl group was replaced with acetamide (B32628) and amide groups, with the resulting aryl acetamide derivative retaining potent MOR agonist activity. nih.gov In other classes of related compounds, the phenolic hydroxyl has been replaced with aminothiazole or aminooxazole isosteres to extend the duration of action and manipulate receptor affinity. nih.gov

Substitution on the aromatic ring itself provides another avenue for structural diversification. nih.gov Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose, allowing for the introduction of a variety of substituents onto chloro-functionalized benzomorphan scaffolds. nih.gov This enables the synthesis of libraries of compounds with diverse electronic properties and substitution patterns, which is crucial for detailed SAR studies. nih.gov

Core StructureModificationSynthetic Strategy/ReagentKey Research FindingReference
5,9,9-trimethyl-6,7-benzomorphanRemoval of phenolic OHTreatment with 5-chloro-1-phenyl-1H-tetrazole, then hydrogenation (H2, Pd/C).Allowed for synthesis of derivatives lacking the phenolic hydroxyl group to study its importance. researchgate.net
DC-1-76.2 (a phenylmorphan)Replacement of phenolic OH with acetamideMulti-step synthesis involving bioisosteric replacement.The resulting aryl acetamide retained potent MOR partial agonist activity. nih.gov
Cyclorphan (a morphinan)Replacement of phenolic OH with aminothiazoleIncorporation of an aminothiazole isostere.Aimed to extend duration of action and manipulate kappa-opioid receptor (κOR) affinity. nih.gov
NorbenzomorphanAromatic ring substitutionPalladium-catalyzed cross-coupling on chloro-substituted norbenzomorphans.Enabled synthesis of a diverse library for SAR studies. nih.gov
MorphineMethylation of phenolic OH (to make Codeine)Substitution of the hydroxyl group with a methyl ether.Decreases analgesic potency tenfold compared to morphine. aneskey.com

Structure Activity Relationship Sar Studies of Benzomorphan Derivatives

Comprehensive Analysis of Substituent Effects on Receptor Affinity and Selectivity

The nature, size, and electronic and steric properties of substituents on the benzomorphan (B1203429) structure are critical in determining the affinity, selectivity, and functional profile of the resulting ligands at the µ (mu), δ (delta), and κ (kappa) opioid receptors. unict.itmdpi.comresearchgate.net Modifications at the basic nitrogen and the phenolic hydroxyl group are particularly influential in shaping the pharmacological properties of these compounds. researchgate.netmdpi.com

N-Substituent Impact on Opioid Receptor Binding Profiles (μ, δ, κ)

The substituent at the basic nitrogen atom of the benzomorphan core plays a pivotal role in modulating the binding affinity and selectivity for the different opioid receptor subtypes. unict.itnih.gov The introduction of various alkyl and aryl groups, often connected via spacers with different functional groups, has been a key strategy in developing benzomorphan-based ligands with specific receptor profiles, ranging from agonists to antagonists and mixed agonist/antagonists. researchgate.netnih.gov

The substitution of the N-methyl group with more hydrophobic entities, such as N-arylalkyl and N-heteroaralkyl groups, has been shown to enhance opioid receptor interactions. mdpi.comakjournals.com For instance, N-phenethyl derivatives of 3-hydroxymorphinan exhibit high analgesic activities. akjournals.com In benzomorphans, the presence of an aromatic ring in the N-substituent is often crucial for high affinity. researchgate.net Replacing a phenyl group with a cyclohexyl ring, for example, can be detrimental to mu-opioid peptide receptor (MOR) affinity, although the cyclohexyl analog may retain significant binding. researchgate.net

The introduction of bulkier aromatic systems can lead to a switch in the functional profile. For example, replacing the N-phenylpropanamido substituent in the potent MOR agonist/DOR antagonist LP1 with a bulkier N-naphthyl ring shifts the efficacy from agonism to antagonism at the MOR. mdpi.comnih.gov Similarly, incorporating an indoline, tetrahydroquinoline, or diphenylamine (B1679370) group can also induce a shift from MOR agonism to antagonism. nih.gov

The electronic properties of the aromatic N-substituent also play a role. Both electron-donating (e.g., -OH) and electron-withdrawing (e.g., -NO2) groups on the N-phenethyl ring can lead to highly potent MOR agonists. mdpi.com However, the insertion of para electron-donating or electron-withdrawing groups in the phenyl ring of the N-phenylpropanamide substituent of LP1 has been found to negatively impact the opioid binding profile, particularly for MOR affinity, suggesting a negative steric hindrance effect. mdpi.com

The length and nature of the spacer linking the N-substituent to the benzomorphan nitrogen are critical determinants of receptor affinity and selectivity. unict.itresearchgate.net Studies have shown that a propanamide spacer is often preferred for high MOR affinity. nih.govresearchgate.net Shortening the spacer to an acetamide (B32628) group has been shown to be detrimental to the affinity for all three opioid receptors (MOR, DOR, and KOR). researchgate.netnih.gov Conversely, elongating the spacer in N-acid derivatives can reduce activity, while in N-ester series, it can lead to a switch from antagonist to agonist activity. mdpi.com

The type of functional group within the spacer is also important. The presence of a secondary amide in the N-substituent appears to be important for opioid receptor interactions, whereas a tertiary amide can lead to poor affinity, especially at the MOR. researchgate.net The introduction of a tertiary N-methyl-N-phenylethylamino group has been shown to confer a MOR agonist profile. nih.gov However, increasing the steric hindrance at the amine nitrogen can result in a dramatic loss of opioid receptor affinity. nih.gov

The presence of a second positive charge in the N-substituent, along with shorter and more flexible spacers like secondary and tertiary ethylamino or propylamino side chains, tends to direct the ligand-opioid receptor interaction primarily towards MOR and KOR. mdpi.comunict.it

Interactive Data Table: Opioid Receptor Binding Affinities of N-Substituted Benzomorphan Derivatives This table presents the binding affinities (Ki, nM) of various N-substituted benzomorphan derivatives for the μ (MOR), δ (DOR), and κ (KOR) opioid receptors. The data is compiled from multiple research findings.

CompoundN-SubstituentMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)Reference
LP1N-phenylpropanamide0.8329110 nih.gov
2N-(1-naphthyl)propanamide38-- mdpi.com
7o-aminopyridine propanamide1.49-- mdpi.com
12N-phenylpropanamide0.8329110 researchgate.net
N-acetamido analogsN-acetamido spacer722-2930>5000335-5000 researchgate.net
Compound 28Tertiary amino group45-179 ingentaconnect.com
Benzylamide analog (9)Benzylamide--35 ingentaconnect.com
(-)-20p-OH-N-phenethyl0.13 (EC50)-- mdpi.com
(-)-3p-NO2-N-phenethyl0.3 (EC50)-- mdpi.com
(-)-8o-F-N-phenethyl0.2 (EC50)-- mdpi.com

Note: EC50 values are provided for some compounds as a measure of potency.

Effects of Aromatic Ring Substitutions (e.g., Hydroxyl Position) on Receptor Specificity

Modifications to the aromatic ring of the benzomorphan core, particularly the position of the phenolic hydroxyl group, significantly influence receptor specificity. researchgate.netnih.gov Shifting the hydroxyl group from the 2'-position to the 3'-position has been shown to considerably reduce affinity for the mu-opioid receptor. researchgate.netnih.gov The phenolic hydroxyl group is a key feature, and its replacement with other groups like acetoxy or amine can result in equivalent or even increased antinociceptive effects, while substitution with a methyl group or halogens can reverse this trend. mdpi.com

Stereochemical Determinants of Pharmacological Activity and Receptor Discrimination

The stereochemistry of the benzomorphan scaffold is a critical factor in determining its pharmacological activity and ability to discriminate between different receptor types. researchgate.netnih.gov The (-)-(1R,5R,9R) configuration is generally preferred for high affinity towards opioid receptors. unict.itresearchgate.net In contrast, the (+)-(2S,6S,11S) enantiomers often exhibit higher affinity for sigma-1 receptors. unict.it

The stereochemistry of the N-substituent itself can also play a crucial role. For example, in the case of the multitarget MOR/DOR agonist LP2, which has a stereocenter in its N-substituent, the 2S-diastereoisomer (2S-LP2) shows an improved pharmacological profile compared to the 2R-diastereoisomer and the racemic mixture. unife.it Specifically, 2S-LP2 exhibits higher affinity for both MOR and DOR. unife.it This highlights that even subtle changes in the three-dimensional arrangement of atoms can have a profound impact on how these ligands interact with their target receptors. unife.it

SAR for Specific Receptor Systems

The structure-activity relationships of benzomorphan derivatives can be tailored to achieve selectivity for specific opioid receptor systems.

For mu-opioid receptor (MOR) affinity, an N-substituent with a propanamide spacer and a less hindered amide is generally preferred. nih.govresearchgate.net The presence of an aromatic ring in the N-substituent is often beneficial, and specific substitutions on this ring can fine-tune potency. researchgate.netmdpi.com

For delta-opioid receptor (DOR) interaction, highly stringent structural features are required. nih.govresearchgate.net The N-phenylpropanamido substituent in LP1 confers good DOR affinity, but many other modifications lead to a significant loss of binding to this receptor. nih.govresearchgate.net

For kappa-opioid receptor (KOR) selectivity, an N-acetamide spacer and/or a bulkier amide group in the N-substituent may be preferential. nih.govresearchgate.net The introduction of certain N-substituents, such as those containing an indoline, tetrahydroquinoline, or diphenylamine functionality, can improve KOR interaction while being detrimental for MOR and DOR binding. unict.it

Opioid Receptor Subtype Selectivity (μ, δ, κ)

The pharmacological profile of benzomorphan derivatives at the three main opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—is largely dictated by the nature of the N-substituent. nih.gov Modifications to this position can convert a compound from an agonist to an antagonist or alter its selectivity profile across the receptor subtypes. nih.gov

Research has shown that the length and composition of the spacer in the N-substituent are crucial. For instance, introducing an N-propanamido spacer generally improves the opioid binding profile compared to an N-acetamido spacer, the latter being detrimental to binding at all three receptor subtypes. unict.itnih.gov A key example is the compound LP1, which features an N-phenylpropanamido substituent on a (-)-cis-N-normetazocine scaffold. researchgate.net This compound exhibits high affinity for the μ-opioid receptor (MOR) and significant affinity for the δ-opioid receptor (DOR), while having low affinity for the κ-opioid receptor (KOR). researchgate.net The presence of a secondary amide in the N-substituent is important for these opioid receptor interactions, whereas a tertiary amide leads to poor binding affinity, particularly at the MOR. unict.it

Further SAR studies on LP1 derivatives revealed that alkylation on the phenyl ring of the N-substituent retains high MOR affinity but significantly decreases DOR and KOR affinities. nih.gov The steric bulk on the amide also plays a role; less hindered amides are preferred by the MOR, while bulkier amides, potentially combined with an N-acetamide spacer, may lead to preferential κ-receptor selectivity. researchgate.net The presence of an aromatic ring in the N-substituent spacer is also critical, as replacing it with saturated chains, such as a cyclohexyl ring, diminishes binding, although some MOR affinity can be retained. researchgate.net Conversely, introducing a tertiary amino group in the nitrogen substituent can result in high MOP receptor affinity alongside KOP receptor affinity. ingentaconnect.com

The stereochemistry of the benzomorphan core is also vital, with the (2R,6R,11R)-configuration generally being preferred for high affinity at μ and κ receptors. acs.org Replacing the 8-hydroxyl group with an 8-amino group significantly reduces affinity, but N-phenyl substitution on this amino group can dramatically recover high affinity for μ and κ receptors. acs.org

Table 1: Opioid Receptor Binding Affinities of Selected Benzomorphan Derivatives Data sourced from competitive binding assays. nih.govresearchgate.net

CompoundN-SubstituentMOR (Ki, nM)DOR (Ki, nM)KOR (Ki, nM)
LP1 N-phenylpropanamido0.8329.1110
7a N-(2-methylphenyl)propanamido1.1204771
7c N-(4-methylphenyl)propanamido1.5459>5000
7d N-(2,6-dimethylphenyl)propanamido1.919966745
11a N-benzyl-N-phenylpropanamido204>5000>5000
14a N-(2-phenylethyl)amino6.17592405

N-Methyl-D-Aspartate (NMDA) Receptor-Channel Complex Antagonism

Certain benzomorphan derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor-channel complex. nih.gov SAR studies have successfully differentiated the structural requirements for NMDA receptor antagonism from those for μ-opioid receptor affinity, allowing for the development of selective compounds. nih.govresearchgate.net

The absolute stereochemistry of the benzomorphan core is a critical factor. nih.gov Specifically, the (-)-1R,9β,2''S-enantiomers demonstrate a higher affinity for the NMDA receptor-channel complex than for the μ-opioid receptor. nih.gov The substitution pattern on the benzomorphan ring system also plays a key role. The presence of 9,9-dimethyl substitution is considered a key structural feature for achieving high NMDA receptor affinity. researchgate.net

The position of the aromatic hydroxyl group significantly influences specificity. nih.govresearchgate.net Shifting the hydroxyl group from the 2'-position to the 3'- or 4'-position leads to a significant reduction in μ-opioid receptor affinity while markedly increasing the affinity for the NMDA receptor-channel complex. nih.govresearchgate.net Removal of the hydroxyl function altogether results in a further decrease in affinity. researchgate.net This highlights the hydroxyl group's role in directing selectivity. Based on these SAR principles, compound 15cr [(2R)-[2α, 3(R*),6α]-1,2,3,4,5,6-hexahydro-3-(2-methoxypropyl)-6,11,11-trimethyl-2,6-methano-3-benzazocin-9-ol hydrochloride] was identified as an optimized candidate with high NMDA receptor affinity and specificity over the μ-opioid site. nih.govresearchgate.net These antagonists, like ifenprodil, are thought to act noncompetitively by binding to the amino terminal domain of specific NMDA receptor subunits, such as GluN2B. sigmaaldrich.comnih.gov

Sigma-1 (σ1) Receptor Ligand Development

The sigma-1 (σ1) receptor was initially miscategorized as an opioid receptor subtype due to its interaction with racemic benzomorphans like (±)-SKF-10,047 (N-allylnormetazocine). nih.govnih.gov Subsequent research clarified that σ1 receptors are unique, non-opioid proteins, and that benzomorphans represent a key scaffold for developing selective σ1 ligands. nih.govresearchgate.net

A crucial aspect of the SAR for σ1 receptor interaction is stereospecificity. The σ1 binding site shows a clear preference for the dextrorotatory (+)-isomers of benzomorphans, such as (+)-pentazocine and (+)-SKF-10,047. nih.govacs.org In contrast, the levorotatory (-)-isomers typically exhibit higher affinity for opioid receptors. nih.gov This enantioselectivity allows for the development of compounds targeting either σ1 or opioid receptors by selecting the appropriate stereoisomer of the benzomorphan nucleus. researchgate.netacs.org For example, the (+)-enantiomer of the MOR/DOR ligand LP1, known as (+)-LP1, displays nanomolar binding affinity for the σ1 receptor. researchgate.net

The N-substituent on the cis-(+)-N-normetazocine nucleus is a good pharmacophore for probing σ1 binding sites. acs.org Modifications here can fine-tune affinity and selectivity. For instance, introducing an N-benzylamide substituent to a benzomorphan structure can increase KOP receptor affinity, while a tertiary amino group in the N-substituent can introduce high MOP receptor affinity alongside KOP affinity, demonstrating the substituent's role in modulating selectivity across different receptor families. ingentaconnect.com The development of ligands with high affinity for σ1 receptors and selectivity over σ2 receptors has been a significant goal. acs.org

Voltage-Dependent Sodium Channel Blockade

The benzomorphan scaffold has been successfully optimized to produce potent and selective blockers of voltage-dependent sodium channels. acs.orgacs.org These blockers often exhibit use-dependent properties, meaning they preferentially bind to and block sodium channels that are frequently opened or inactivated, a desirable feature for treating conditions involving neuronal overstimulation like stroke. acs.orgnih.gov

SAR studies have identified several key structural features for potent sodium channel blockade. The position of the hydroxyl function on the aromatic ring is crucial; a hydroxyl group at the 4'-position significantly improves sodium channel blocking properties. acs.orgacs.org The stereochemistry and topology of the N-linked side chain also heavily influence this interaction. acs.orgnih.gov Affinity is generally improved by the presence of an aromatic substitution within this side chain. acs.orgnih.gov

Through systematic modification of the N-substituent and the hydroxyl group's substitution pattern, the compound BIII 890 CL was discovered. acs.org This derivative, (2R)-[2α,3(S*),6α]-1,2,3,4,5,6-hexahydro-6,11,11-tri-methyl-3-[2-(phenylmethoxy)propyl]-2,6-methano-3-benzazocin-10-ol hydrochloride, is a potent, selective, and highly use-dependent sodium channel blocker. nih.gov It displaces [3H]batrachotoxin from neurotoxin receptor site 2 on the channel with high affinity (IC50 = 49 nM) and shows much higher affinity for the inactivated state of the channel (IC50 = 77 nM) compared to the resting state (IC50 = 18 μM). nih.gov This indicates a strong state-dependent binding mechanism, which is consistent with its binding to the local anesthetic receptor site within the channel pore. nih.gov

Interaction with Acetylcholinesterase Active Site

In addition to their effects on opioid and ion channel receptors, certain benzomorphan derivatives have been found to interact directly with acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Studies using AChE-rich membranes from Torpedo electroplaque identified a high-affinity binding site for the benzomorphan opiate (-)-N-allylnormetazocine [(-)ANMC or (-)SKF-10,047]. nih.gov

This interaction was shown to be specific to AChE, as the photolabeled peptide co-migrated with AChE activity and could be precipitated by anti-AChE antibodies but not by antibodies against the nicotinic acetylcholine receptor. nih.gov Further investigation using purified AChE confirmed these findings. nih.gov

Competition studies with known AChE inhibitors suggest that the benzomorphan binding site is likely the catalytic active site of the enzyme. nih.gov The interaction leads to a functional inhibition of AChE activity at micromolar concentrations. nih.gov This inhibition is stereoselective, with the (-)-isomer of ANMC showing a twofold higher affinity than the (+)-isomer. nih.gov The nature of the inhibition is consistent with a competitive blockade of AChE activity. nih.gov

Molecular Pharmacology and Receptor Interaction Mechanisms

Ligand-Receptor Binding Profiles and Displacement Studies

The binding characteristics of benzomorphan (B1203429) derivatives have been extensively studied, revealing complex interactions with various receptor systems, most notably opioid receptors. The benzomorphan nucleus serves as a versatile scaffold for probing opioid receptor requirements. semanticscholar.org The affinity and selectivity of these compounds are critically dependent on their stereochemistry and the nature of their substituents. semanticscholar.orgcnr.it

Displacement studies using radiolabeled ligands are fundamental to characterizing these interactions. Early research identified that while morphine (a µ-agonist) and enkephalins (δ-agonists) bind to distinct receptor subtypes, some benzomorphans like ketocyclazocine (B1261024) and ethylketocyclazocine also have high affinity for kappa (κ) opioid receptors. unibo.itnih.gov The κ-receptor was, in fact, named for ketocyclazocine, the first selective ligand identified for this site. unibo.it

The binding of benzomorphans is often assessed in competition with selective radioligands such as [³H]DAMGO for µ-opioid receptors (MOR), [³H]DPDPE for δ-opioid receptors (DOR), and [³H]U69,593 for κ-opioid receptors (KOR). nih.gov For example, the benzomorphan-based ligand LP1 displays high affinity for the MOR (Ki = 0.83 nM) and moderate affinity for the DOR (Ki = 29 nM). semanticscholar.org In contrast, its analogue LP2, which has a different N-substituent, shows high affinity for MOR, DOR, and KOR, with Ki values of 0.5 nM, 0.8 nM, and 2.22 nM, respectively. semanticscholar.org

Studies have also investigated the binding of benzomorphans to non-opioid receptors. For instance, the benzomorphan opiate (-)-N-allylnormetazocine [(-)-ANMC] was found to bind to acetylcholine (B1216132) receptors (AcChR) from Torpedo electroplaque with two distinct affinities (KD values of 0.4 and 2 µM). nih.gov This binding was influenced by cholinergic agonists and antagonists, indicating a complex interaction mechanism. nih.gov

The table below summarizes the binding affinities of selected benzomorphan derivatives and related compounds to different opioid receptors.

CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)Reference
LP10.8329- semanticscholar.org
LP2 ((S)-isomer)0.50.82.22 semanticscholar.org
Morphine1.2-- nih.gov
Hydromorphone0.6-- nih.gov
KetocyclazocineHigh affinity for kappa receptors with little selectivity among other classes. nih.gov
CyclazocineHigh affinity for κ-opioid receptor, partial agonist at µ-opioid receptor, high affinity for δ-opioid receptor. wikipedia.org

Characterization of Novel Benzomorphan-Selective Binding Sites

Research has revealed the existence of opiate binding sites that are selective for benzomorphan drugs and distinct from the classical µ (morphine) and δ (enkephalin) receptors. pnas.orgnih.gov These novel sites were identified in rat brain membranes through experiments where the binding of the general opioid antagonist [³H]diprenorphine was only partially inhibited even in the presence of high concentrations of µ and δ-selective ligands (morphiceptin and [D-Ala², D-Leu⁵]enkephalin, respectively). pnas.orgnih.gov

The remaining [³H]diprenorphine binding, unaffected by the µ and δ blockers, showed high affinity for several 6,7-benzomorphan drugs, including cyclazocine, ethylketocyclazocine, and N-allylnormetazocine (SKF 10,047). pnas.org This led to the tentative designation of these as "benzomorphan binding sites." pnas.orgnih.gov These sites are believed to be the biochemical correlates of the kappa (κ) and sigma (σ) receptors, which were initially proposed based on physiological studies. pnas.org

Further characterization showed that the regional distribution of these benzomorphan-selective sites in the rat brain is similar to that of µ-receptors but differs from that of δ-receptors. pnas.org However, the total number of these sites is only about one-third to one-half that of morphine receptors in the brain. pnas.orgnih.gov Studies comparing binding characteristics have further distinguished these sites from κ-sites found in other tissues, such as the human placenta. nih.gov For example, β-endorphin is the most potent endogenous opioid peptide ligand at these benzomorphan sites in the rat brain, whereas it is inactive at κ-receptors, suggesting that these specific benzomorphan sites may be the ligand-binding sites of putative epsilon (ε)-receptors. nih.gov

Molecular Recognition Principles and Pharmacophore Elements

Molecular recognition, the specific interaction between two or more molecules through noncovalent forces, is fundamental to the action of benzomorphan compounds. taylorandfrancis.comnumberanalytics.com The key to their pharmacological activity lies in the "pharmacophore," which is the specific three-dimensional arrangement of steric and electronic features necessary to interact with a biological target and trigger or block a response. babrone.edu.in

For the benzomorphan class, the core pharmacophore is the rigid 2,6-methano-3-benzazocin-8-ol nucleus, which is derived from simplifying the morphine skeleton. semanticscholar.orgunict.it Several structural features are critical for receptor recognition and activity:

Stereochemistry : The (-)-(2R,6R,11R) configuration, which is analogous to that of (-)-morphine, is generally preferred for optimal interaction with opioid receptors. semanticscholar.org The (+)-isomer, conversely, often shows higher affinity for sigma (σ) receptors. nih.govacs.org

The N-Substituent : This is a critical determinant of a compound's pharmacological profile. acs.org The size, shape, and lipophilicity of the group attached to the nitrogen atom can profoundly influence binding affinity, receptor selectivity, and functional activity (agonist, antagonist, or mixed profile). semanticscholar.orgacs.org For example, replacing a phenyl ring with a bulkier naphthyl ring in the N-substituent of one series of benzomorphans switched the activity from MOR agonism to potent MOR antagonism. semanticscholar.org Similarly, studies have shown that lipophilic groups on the nitrogen can improve both potency and selectivity for σ sites. acs.org

The Phenolic Group : In the benzomorphan series, the phenolic hydroxyl group at the 8-position is important but not always essential for opioid activity, unlike in morphine analogues. semanticscholar.org Replacing it with other groups can either maintain or alter the activity profile. semanticscholar.org

The benzomorphan scaffold is considered a versatile template because modifications at these key positions can lead to compounds with varied profiles, including opioid receptor ligands, sigma receptor ligands, and even antiviral agents. unict.it

Mechanisms of Receptor Agonism, Antagonism, and Mixed Profiles

Benzomorphan derivatives are particularly known for their diverse pharmacological profiles, acting as agonists, antagonists, or displaying a mixed agonist-antagonist character. nih.govpharmacytimes.com This functional versatility arises from their differential interactions with multiple opioid receptor subtypes (µ, δ, κ) as well as sigma (σ) receptors. acs.orgfrontierspartnerships.org

The concept of "receptor dualism" was proposed in part to explain the actions of benzomorphan-like drugs such as nalorphine, which was found to antagonize morphine (a µ-agonist) while producing its own unique effects, later attributed to agonism at κ-receptors. nih.govfrontierspartnerships.org Many classic benzomorphans are characterized as mixed κ-agonists/µ-antagonists. nih.gov

Pentazocine (B1679294) is a clinically used analgesic that acts as a κ-agonist and a weak µ-antagonist. nih.govpharmacytimes.com Its opioid activity resides in the (-)-isomer, while the (+)-isomer is a potent σ-receptor agonist. nih.gov

Cyclazocine is a mixed opioid agonist/antagonist that acts as a κ-opioid receptor agonist and a µ-opioid receptor partial agonist. wikipedia.org

Bremazocine has been shown in animal studies to be an agonist in nociception tests but a pure antagonist in tests of intestinal propulsion, highlighting that the functional profile can be tissue- or system-dependent. nih.gov

The specific mechanism—whether a compound acts as an agonist or antagonist—is determined by the conformational changes it induces in the receptor upon binding. acs.org Agonists stabilize an active receptor conformation that allows it to couple with intracellular signaling proteins (like G-proteins), initiating a biological response. acs.orgukzn.ac.za Antagonists bind to the receptor but fail to induce this active conformation, thereby blocking the receptor from being activated by an agonist. princeton.edu

Modern drug design leverages the benzomorphan scaffold to create ligands with highly specific profiles. By modifying the N-substituent, researchers can develop dual-target ligands (e.g., MOR agonists/DOR antagonists) or biased agonists, which preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), offering a strategy to separate therapeutic effects from side effects. semanticscholar.orgnih.gov

Investigation of Translation Inhibition as a Mechanism (e.g., Anti-DENV Activity)

Beyond their well-known effects on the central nervous system, compounds with a benzomorphan core structure have been identified as potent antiviral agents, specifically against the dengue virus (DENV). nih.govresearchgate.net A novel class of benzomorphan inhibitors was discovered through high-throughput screening, with compounds like NITD-2636 and its derivative NITD-451 showing significant anti-DENV activity both in vitro and in vivo. nih.govresearchgate.net

Time-of-addition experiments indicated that the compounds are effective only when added during the early stages of viral infection, losing their activity if added 16 hours or more post-transfection. This timing is consistent with an effect on an early step like translation, rather than on later steps like virion assembly. nih.gov

The compounds were equally effective at inhibiting a DENV replicon (a self-replicating RNA molecule) as they were at inhibiting the complete virus. This suggests the mechanism does not involve viral entry into the host cell. nih.gov

The inhibition of protein production was found to be independent of the specific viral RNA sequence, indicating a general effect on the translation process. nih.govresearchgate.net

Further experiments demonstrated that the compounds could suppress the translation of a reporter RNA in vitro. researchgate.net

Stereochemistry was shown to be crucial, with only one enantiomer of the racemic compound being active in inhibiting viral RNA translation. nih.govresearchgate.net

This mechanism of inhibiting protein synthesis represents a distinct mode of action for the benzomorphan chemical class, separate from its receptor-mediated neuropharmacological effects. nih.govresearchgate.net Translation is a multi-stage process involving initiation, elongation, and termination, and inhibitors can target various components of the cellular machinery, such as the ribosome or transfer RNA (tRNA). frontiersin.orgmdpi.com The discovery of benzomorphan-based translation inhibitors opens a new avenue for the development of antiviral therapeutics. nih.gov

Computational Chemistry and Molecular Modeling of Benzomorphan Derivatives

Ligand-Protein Docking Simulations for Binding Mode Elucidation

Ligand-protein docking simulations are a cornerstone in understanding how benzomorphan (B1203429) derivatives interact with their target receptors, primarily opioid receptors. These computational methods predict the preferred orientation and conformation of a ligand when it binds to a receptor's binding site.

Detailed docking studies have been instrumental in elucidating the binding modes of various benzomorphan derivatives within the active sites of mu (µ), delta (δ), and kappa (κ) opioid receptors. For instance, molecular modeling of N-substituted benzomorphans has been used to analyze their binding modes and interactions with all three opioid receptor types. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand affinity and selectivity. The protonated nitrogen of the benzomorphan core is frequently observed to form a critical hydrogen bond with a conserved aspartate residue (Asp138 in the κ-opioid receptor and Asp147 in the µ-opioid receptor) within the receptor's transmembrane domain. nih.govchapman.edu

Furthermore, docking simulations have helped to explain the structure-activity relationships (SARs) observed in series of benzomorphan analogs. By comparing the docked poses of different derivatives, researchers can rationalize why certain substitutions enhance or diminish binding affinity. For example, the introduction of different functional groups on the nitrogen substituent can significantly alter the interaction profile and, consequently, the selectivity of the ligand for different opioid receptor subtypes. ingentaconnect.comresearchgate.net The dissection of the C and D rings of morphine to create the benzomorphan scaffold is thought to reduce rigidity and allow for a more tailored fit to the receptor. chapman.edu

Table 1: Key Amino Acid Residues in Opioid Receptors Interacting with Benzomorphan Derivatives Identified Through Docking Simulations

Opioid Receptor SubtypeInteracting ResidueType of InteractionReference
Kappa (κ)Asp138Hydrogen Bond nih.gov
Kappa (κ)Tyr139Hydrogen Bond nih.gov
Kappa (κ)Gln115Hydrogen Bond nih.gov
Kappa (κ)Tyr312Hydrogen Bond nih.gov
Mu (µ)Asp147Ionic Interaction chapman.edu
Mu (µ)Tyr148- researchgate.net

This table is generated based on available data and may not be exhaustive.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformation

While docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. MD simulations are crucial for refining the initial docked poses and for understanding the flexibility of both the ligand and the receptor.

The insights from MD simulations are particularly valuable for understanding the structural basis of agonist versus antagonist activity. The conformational changes induced in the receptor upon ligand binding can be tracked throughout the simulation, providing clues about the activation mechanism of the receptor. mdpi.com Fully flexible MD simulations, sometimes extending to 80 ns, have been used to refine the complex structures obtained from docking and to analyze the intermolecular contact frequencies, further highlighting crucial residues for binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence their potency.

In the context of benzomorphan derivatives, QSAR studies have been successfully applied to understand their analgesic properties. One of the early approaches, the Free-Wilson method, was used to analyze a series of benzomorphans and yielded substituent constants that correlated well with their in vivo antinociceptive activity. nih.gov This study demonstrated the possibility of extending the QSAR model from one homologous series to another, successfully predicting the activities of morphinans based on the benzomorphan-derived constants. nih.gov

More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA), have also been employed. These methods generate 3D models that visualize the regions around a molecule where steric and electrostatic properties are correlated with activity. For example, a 3D-QSAR model for the binding of hydantoins to the neuronal voltage-gated sodium channel was used to design an effective non-hydantoin ligand, showcasing the predictive power of these models. researchgate.net Another study utilized a 3D grid-based technique to identify the morphinan (B1239233) and benzomorphan backbones as universal components for opioid receptor binders. opentox.net

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. nih.gov Once a pharmacophore model is developed, it can be used to rapidly screen large databases of chemical compounds in a process called virtual screening, to identify new potential ligands. nih.govmdpi.com

Pharmacophore models for benzomorphan derivatives have been developed based on the structures of known active ligands (ligand-based) or the structure of the receptor's binding site (structure-based). nih.govmedsci.org These models have been used to guide the design of new benzomorphan analogs with improved affinity and selectivity. For instance, pharmacophore-based approaches have been used to model the interaction of benzomorphan derivatives with the κ-opioid receptor. ebi.ac.ukscilit.com

Virtual screening campaigns based on pharmacophore models have the potential to identify novel chemical scaffolds that can serve as starting points for the development of new drugs. rsc.org This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Quantum Chemical Calculations on Reaction Intermediates

Quantum chemical calculations provide a detailed understanding of the electronic structure and energetics of molecules, including reaction intermediates that are often difficult to study experimentally. nrel.gov These calculations can be used to investigate the mechanisms of chemical reactions, predict molecular properties, and rationalize experimental observations.

In the context of benzomorphan chemistry, quantum chemical calculations can be applied to study the intermediates involved in their synthesis or metabolism. For example, such calculations could be used to investigate the stereoselectivity of certain synthetic steps or to understand the metabolic pathways of benzomorphan derivatives. While specific studies focusing solely on quantum chemical calculations of benzomorphan reaction intermediates are not extensively detailed in the provided search results, the principles of this methodology are well-established. For instance, quantum chemical calculations have been used to study carbocation rearrangements in the biosynthesis of related alkaloids and to investigate the reaction pathways of other complex organic molecules. researchgate.netmdpi.com These methods, often employing Density Functional Theory (DFT), can calculate properties like optimized 3D geometries, enthalpies, Gibbs free energies, and spin densities of reactive intermediates. nrel.govresearchgate.net Electronic structure calculations using software like Gaussian have been used to model morphine derivatives, a class of compounds structurally related to benzomorphans. chapman.edu

Pre Clinical Research Paradigms: in Vitro and Non Human in Vivo Methodologies for Benzomorphan Studies

In Vitro Receptor Binding Assays and Radioligand Competition Studies

In vitro receptor binding assays are fundamental in determining the affinity of a benzomorphan (B1203429) compound for its target receptors. These assays typically utilize cell membranes or tissue homogenates rich in the receptor of interest. Radioligand competition studies are a common type of binding assay where a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled benzomorphan compound being tested. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) can be calculated. A lower Kᵢ value indicates a higher binding affinity.

Benzomorphan derivatives have been extensively studied for their binding to opioid receptors (mu, delta, and kappa) and sigma receptors. For instance, studies have employed radioligands such as [³H]diprenorphine to characterize binding to a putative benzomorphan-selective binding site. nih.gov In such studies, the simultaneous addition of agonists for mu and delta receptors allows for the isolation and characterization of this third opiate binding site to which many benzomorphan drugs exhibit high affinity. nih.gov The affinity of various benzomorphan derivatives for different opioid receptor subtypes has been determined using these methods, revealing a wide range of binding profiles.

CompoundReceptor TargetRadioligandBinding Affinity (Kᵢ, nM)
(-)-N-allylnormetazocine ((-)ANMC)Acetylcholinesterase (high affinity site)(-)[³H]ANMCData not specified
BremazocineKappa Opioid Receptor[³H]-Naloxone2.58
3-(3′-hydroxybenzyl)amino-17-methylmorphinanMu Opioid ReceptorData not specified0.42
2-(3′-Hydroxybenzyl)amino-17-cyclopropylmethylmorphinanKappa Opioid ReceptorData not specifiedData not specified, but noted as a KOR-selective ligand

Biochemical Characterization of Enzyme Interactions (e.g., Acetylcholinesterase)

Beyond receptor interactions, benzomorphan compounds may also interact with enzymes. Biochemical assays are used to characterize these interactions, including determining the potency and mechanism of enzyme inhibition. One notable example is the interaction of the benzomorphan opiate, (-)-N-allylnormetazocine ((-)ANMC), with acetylcholinesterase (AChE). nih.gov

Studies have shown that (-)ANMC binds to a high-affinity site on AChE, which is distinct from its binding site on the nicotinic acetylcholine (B1216132) receptor. nih.gov Through a combination of techniques, including co-migration of the photolabeled compound with AChE activity in sucrose gradient centrifugation and immunoprecipitation with anti-AChE antibodies, the high-affinity binding site for (-)ANMC was confirmed to be on the AChE enzyme. nih.gov Further investigation into the functional consequences of this binding revealed that (-)ANMC inhibits AChE activity at micromolar concentrations. The inhibition was found to be competitive and stereoselective, with the (-)-isomer having a twofold higher affinity than the (+)-isomer. nih.gov These findings suggest that the binding site for this benzomorphan on AChE may be the catalytic site of the enzyme. nih.gov

In Vivo Pharmacological Characterization in Animal Models for Mechanism Elucidation (e.g., Receptor Mediation, Antagonism of Induced Responses)

In vivo studies in animal models are crucial for understanding the physiological effects of benzomorphan compounds and for elucidating the underlying mechanisms of action. These studies can correlate in vitro findings with in vivo responses and are essential for preclinical development.

To determine which receptor subtype mediates a particular pharmacological effect, researchers can compare the in vivo receptor occupancy of a benzomorphan with its physiological response. For example, the in vivo binding affinities of several benzomorphans at mu, delta, and kappa opioid receptors in the rat brain have been determined using an ex vivo labeling technique. nih.gov These binding data were then compared with the compounds' effects on urine output. The results demonstrated a linear relationship between the occupancy of kappa receptors by antagonists and the inhibition of bremazocine-induced diuresis, providing strong evidence that the diuretic effects of these benzomorphan opioids are mediated by kappa receptors. nih.gov

Animal models are also used to characterize the antagonist properties of benzomorphans. This often involves administering the benzomorphan antagonist prior to an agonist and measuring the extent to which the agonist-induced response is blocked. For instance, the ability of benzomorphan antagonists like Win 44,441-3 and MR 2266 to inhibit the diuretic effect of the kappa agonist bremazocine has been demonstrated in rats. nih.gov Such studies are critical for defining the pharmacological profile of a benzomorphan as an agonist, antagonist, or mixed agonist-antagonist at specific receptors.

Emerging Research Areas and Future Perspectives for Benzomorphan Derivatives

Exploration of Novel Target Interactions Beyond Opioid Receptors

While the opioid receptors remain a primary focus, researchers are increasingly investigating the interactions of benzomorphan (B1203429) derivatives with other receptor systems. This expansion is driven by the need to develop therapeutics with novel mechanisms of action and potentially fewer side effects than traditional opioids. nih.govnih.gov

A significant area of this research is the sigma (σ) receptor system . researchgate.netmdpi.com Sigma receptors, comprising σ1 and σ2 subtypes, are distinct from opioid receptors and are involved in various cellular functions. mdpi.com Notably, the stereochemistry of the benzomorphan nucleus plays a crucial role in receptor selectivity; levorotatory (–)-enantiomers typically show higher affinity for opioid receptors, whereas dextrorotatory (+)-enantiomers often bind with high affinity to σ1 receptors. researchgate.netmdpi.com For instance, the (+)-enantiomer of the MOR agonist/DOR antagonist LP1, known as (+)-LP1, demonstrates nanomolar binding affinity for the σ1 receptor and produces analgesic effects through a non-opioid, naloxone-insensitive pathway. researchgate.netmdpi.com Similarly, (+)-N-allylnormetazocine (SKF-10,047) is a prototypical σ1 receptor agonist that does not interact with opioid receptors. mdpi.com This exploration has led to the development of selective σ1 receptor antagonists based on the (+)-cis-normetazocine scaffold, which show promise in models of inflammatory pain. rsc.org

Beyond sigma receptors, some benzomorphan derivatives have been identified as potential ligands for other targets. A virtual screening campaign suggested that certain benzomorphan derivatives could bind to adiponectin receptors (ADIPO-R1 and -R2), which are involved in insulin (B600854) sensitivity and inflammation. iomcworld.com This led to the identification of (+)-MML1017 as a dual-acting agonist at both adiponectin and μ-opioid receptors, presenting a potential therapeutic strategy for conditions like diabetic neuropathy. iomcworld.com Another study highlighted that some opioid-inactive benzomorphans could activate the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in itch and pseudo-allergic reactions. nih.gov These findings underscore the versatility of the benzomorphan scaffold and open new avenues for drug discovery in areas outside of pain management.

Design and Synthesis of Multi-Target Benzomorphan Ligands

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, has gained significant traction as a strategy to enhance therapeutic efficacy and reduce side effects. nih.gov The benzomorphan nucleus has proven to be an exceptionally versatile template for creating such multi-target ligands. unisi.itnih.gov

A prominent success in this area is the development of dual-target μ-opioid receptor (MOR) and δ-opioid receptor (DOR) ligands. mdpi.comresearchgate.net The rationale is that combining MOR agonism (for analgesia) with DOR antagonism or partial agonism might mitigate common opioid side effects like tolerance and dependence. nih.govnih.gov The ligand LP1 , which features an N-phenylpropanamido substituent on the benzomorphan core, was developed as a potent MOR agonist and DOR antagonist. researchgate.netmdpi.com Subsequent modifications led to LP2 , which incorporates a flexible (2R/S)-2-methoxy-2-phenylethyl N-substituent, resulting in a dual MOR/DOR agonist profile. researchgate.netnih.gov Both LP1 and LP2 have demonstrated significant antinociceptive effects in animal models of persistent and inflammatory pain. mdpi.comunict.it

Researchers have systematically explored the structure-activity relationships (SAR) of the N-substituent to fine-tune the pharmacological profile. mdpi.comresearchgate.net Factors such as the nature, size, and electronic properties of the N-substituent are critical for achieving a specific functional outcome, ranging from full agonism to antagonism at MOR, DOR, and KOR. mdpi.com For example, introducing an N-acetamido spacer was found to be detrimental to opioid receptor affinity, while an N-propanamido spacer improved it. nih.gov The design of these multi-target ligands represents a sophisticated approach to opioid drug discovery, aiming for safer and more effective pain therapeutics. nih.gov

CompoundTarget ProfileKey Structural FeatureReference
LP1 MOR Agonist / DOR AntagonistN-phenylpropanamido substituent mdpi.comresearchgate.netmdpi.com
LP2 MOR Agonist / DOR Agonist(2R/S)-2-methoxy-2-phenylethyl N-substituent researchgate.netnih.govunict.it
(+)-LP1 σ1 Receptor Ligand(+)-enantiomer of LP1 researchgate.netmdpi.com
(+)-MML1017 MOR Agonist / Adiponectin Receptor AgonistBenzomorphan derivative iomcworld.com
(+)-SKF-10,047 σ1 Receptor Agonist(+)-N-allylnormetazocine mdpi.com

Advanced Computational Approaches in Benzomorphan Research and Design

The development of novel benzomorphan derivatives is increasingly supported by advanced computational methodologies. nih.govrsc.org These in silico techniques provide crucial insights into ligand-receptor interactions, guide the design of new compounds, and predict their pharmacological properties, thereby accelerating the drug discovery process.

Molecular docking and modeling studies are widely used to understand how benzomorphan ligands bind to their target receptors. nih.govrsc.org For example, docking studies have been employed to analyze the binding modes of new LP2 analogs within the active sites of MOR, DOR, and KOR, helping to rationalize their observed affinities. nih.gov These models allow researchers to visualize key interactions, such as those between the ligand's N-substituent and specific amino acid residues in the receptor's binding pocket. rsc.orgrsc.org Such insights are invaluable for designing derivatives with improved potency and selectivity. ingentaconnect.com

Computational methods are also used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new compounds. In silico ADME profiling can assess properties like blood-brain barrier permeability, which is crucial for determining whether a compound will act centrally or be restricted to the periphery. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models have been developed to correlate the chemical structures of benzomorphan derivatives with their biological activities, such as their affinity for σ2 receptors. researchgate.net

A notable application of computational design involves creating pH-specific opioids. By computationally modeling the addition of a fluorine atom to the benzomorphan structure, researchers have proposed derivatives that are preferentially protonated and thus active in the acidic environment of inflamed peripheral tissues, but less active at the physiological pH of the central nervous system. chapman.educhapman.edu This innovative approach aims to create analgesics that target pain at its source without causing central side effects. chapman.edu

Development of Benzomorphan Derivatives as Chemical Probes for Biological Systems

The inherent versatility and well-defined structure-activity relationships of the benzomorphan scaffold make its derivatives ideal candidates for use as chemical probes. researchgate.netnih.gov These molecular tools are essential for exploring the pharmacology of receptor systems in vitro and in vivo, helping to elucidate their physiological and pathological roles.

Benzomorphan-based ligands have been instrumental in characterizing the different opioid receptor subtypes. nih.gov The distinct selectivity profiles that can be achieved by modifying the N-substituent allow for the creation of probes that can selectively activate or block a specific receptor (e.g., MOR, DOR, or KOR). researchgate.netugr.es For instance, the benzomorphan derivative ethylketazocine was a key tool in early studies to characterize kappa opioid receptors. osti.govnih.gov

The stereospecificity of benzomorphans has been particularly useful in differentiating between opioid and sigma receptors. researchgate.net As mentioned, the (–)-enantiomers are typically used to probe opioid receptor function, while the (+)-enantiomers, such as (+)-SKF-10,047 , serve as classic probes for the σ1 receptor. mdpi.commdpi.com This clear distinction allows researchers to dissect the contributions of each receptor system to various physiological processes, including pain modulation. researchgate.net

The development of multi-target ligands like LP1 and LP2 also provides sophisticated probes to investigate the concept of receptor heteromerization, such as the formation of MOR-DOR heterodimers, and to study the integrated response of targeting multiple receptors simultaneously. researchgate.net These chemical probes are not just tools for basic research; they also serve as lead compounds in the development of new therapeutics with finely tuned pharmacological profiles. researchgate.netnih.gov

Integration of Synthetic and Computational Methodologies for Optimized Scaffold Development

The most rapid and rational progress in modern drug discovery is achieved through the tight integration of synthetic chemistry and computational science. This synergistic approach is proving highly effective in the development of optimized benzomorphan scaffolds with desired therapeutic properties. nih.govrsc.org

The process often begins with a computational approach. chapman.edu Molecular modeling and docking studies are used to design novel derivatives with predicted high affinity and selectivity for a specific target or multiple targets. nih.govrsc.org For example, computational models can predict how modifications to the N-substituent of the benzomorphan nucleus will affect its interaction with the amino acid residues within a receptor's binding pocket. rsc.org These in silico predictions help prioritize which compounds are most promising to synthesize, saving significant time and resources. ingentaconnect.com

Following the computational design phase, organic chemists undertake the synthesis of the prioritized molecules. unisi.itmdpi.com This involves developing and optimizing multi-step reaction schemes to build the target benzomorphan derivatives. nih.govingentaconnect.com The synthesized compounds are then subjected to rigorous biological evaluation, including radioligand binding assays and functional tests, to determine their actual pharmacological profiles. nih.govunict.it

The experimental results are then fed back into the computational models to refine them. rsc.org This iterative cycle of design, synthesis, and testing allows for the continuous optimization of the benzomorphan scaffold. For example, if a synthesized compound does not have the expected activity, the computational model can be adjusted to better reflect the experimental reality, leading to improved predictions for the next generation of molecules. This integrated workflow has been successfully applied to develop novel MOR ligands and σ1 receptor antagonists based on the benzomorphan framework, demonstrating its power to accelerate the journey from a chemical scaffold to a potential drug candidate. nih.govrsc.org

Q & A

Q. How can researchers optimize synthetic protocols for benzomorphan derivatives to ensure structural fidelity?

Methodological Answer: Benzomorphan synthesis requires precise control over stereochemistry and substituent placement. For example, X-ray crystallography has been employed to confirm the absolute configuration of derivatives like (-)-NCBME and (-)-NME, ensuring alignment with target pharmacological profiles . Key steps include:

  • Using chiral auxiliaries to enforce stereochemical control during cyclization.
  • Validating purity via HPLC-MS and nuclear Overhauser effect (NOE) NMR spectroscopy.
  • Comparing spectral data (e.g., IR, 1^1H/13^{13}C NMR) with reference compounds to detect structural deviations .

Q. What analytical techniques are critical for characterizing benzomorphan-receptor interactions in vitro?

Methodological Answer: Ligand binding assays (e.g., radioligand displacement) and biophysical methods (surface plasmon resonance, SPR) are foundational. For Sigma-1 receptor (S1R) studies:

  • Use 3^3H-labeled ligands (e.g., (+)-pentazocine) to quantify binding affinity (KiK_i).
  • Pair with molecular dynamics simulations to map interactions at the S1R oligomerization interface (e.g., F191 stacking, D188-S192 polar networks) .
  • Validate functional effects via calcium flux assays in ER-stressed cell models .

Advanced Research Questions

Q. How do benzomorphan agonists differentially modulate Sigma-1 receptor quaternary structure compared to non-benzomorphan ligands?

Methodological Answer: Advanced structural biology approaches are required:

  • In vitro : Use blue-native PAGE and crosslinking (e.g., glutaraldehyde) to quantify monomer/oligomer ratios in S1R-expressing HEK293 cells treated with benzomorphans (e.g., (+)-pentazocine) vs. non-benzomorphans .
  • In vivo : Compare liver tissue homogenates from mice injected with benzomorphans using density gradient centrifugation and immunoblotting to confirm monomerization trends .
  • Contradiction resolution : Oxidative stress (H2_2O2_2) increases S1R monomers, while ER calcium depletion (thapsigargin) does not. Use antagonist co-treatment (e.g., BD-1063) to distinguish ligand-specific vs. stress-induced effects .

Q. What experimental strategies address discrepancies in benzomorphan-induced receptor activation across cellular vs. animal models?

Methodological Answer:

  • Cross-model validation : Replicate in vitro findings (e.g., S1R monomerization) in transgenic S1R-KO mice to isolate target-specific effects.
  • Pharmacokinetic profiling : Measure benzomorphan bioavailability and blood-brain barrier penetration via LC-MS/MS to correlate tissue concentrations with receptor occupancy .
  • Dynamic oligomer tracking : Employ fluorescence resonance energy transfer (FRET) in live cells to monitor real-time S1R structural changes post-agonist exposure .

Q. How can researchers design studies to resolve conflicting data on benzomorphan efficacy in neuroprotection vs. addiction liability?

Methodological Answer:

  • Dose-response stratification : Test sub-analgesic vs. analgesic doses in rodent models of neuropathic pain and conditioned place preference (CPP) assays .
  • Receptor subtype profiling : Use siRNA knockdown of S1R vs. opioid receptors to disentangle neuroprotective (S1R-mediated) and addictive (opioid receptor-mediated) pathways.
  • Longitudinal behavioral tracking : Apply machine learning to behavioral datasets (e.g., open-field tests, self-administration) to identify dose-dependent divergence in outcomes .

Experimental Design & Data Analysis Challenges

Q. What statistical frameworks are optimal for analyzing benzomorphan dose-response curves with non-linear oligomerization dynamics?

Methodological Answer:

  • Use mixed-effects models to account for intra-experiment variability in oligomer quantification (e.g., western blot band intensity).
  • Apply the Akaike information criterion (AIC) to compare sigmoidal vs. biphasic curve fits for monomer/oligomer ratios .
  • Bootstrap resampling to estimate confidence intervals for EC50_{50} values in calcium flux assays .

Q. How should researchers mitigate batch variability in benzomorphan synthesis for reproducible pharmacological studies?

Methodological Answer:

  • Implement quality-by-design (QbD) principles: Define critical synthesis parameters (e.g., reaction temperature, solvent purity) via factorial design experiments .
  • Establish a centralized compound repository with standardized characterization protocols (e.g., USP guidelines for melting point, chiral purity).
  • Use inter-laboratory validation rounds to harmonize analytical results .

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